molecular formula C17H15BrN2OS B2978731 (E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-05-8

(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2978731
CAS RN: 850903-05-8
M. Wt: 375.28
InChI Key: YISXAQOWHQMJKP-HTXNQAPBSA-N
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Description

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known to have a wide range of biological activities and are used in medicinal chemistry for the development of new therapeutic agents .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. For instance, one method involves treating 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Microwave-Promoted Synthesis

Microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of thiazole derivatives, as demonstrated by Saeed (2009) in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This technique could be applied to synthesize the compound of interest with potential modifications to optimize yield and purity (Saeed, 2009).

Antifungal and Antibacterial Agents

Research on thiazole derivatives has shown promising antifungal and antibacterial properties. For example, Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides with potential antifungal activity. Similarly, compounds with a thiazole core have been evaluated for their antimicrobial activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Narayana et al., 2004).

Anticancer Applications

The thiazole scaffold has been explored for its anticancer potential. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of thiazole-containing compounds in cancer therapy research (Ravinaik et al., 2021).

Green Chemistry in Synthesis

The synthesis of benzothiazole compounds has been aligned with green chemistry principles, emphasizing the importance of developing environmentally friendly synthetic routes. Gao et al. (2020) discussed recent advances in the synthesis of benzothiazole compounds, suggesting that similar green chemistry approaches could be applied to the synthesis of "(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" (Gao et al., 2020).

Mechanism of Action

While the specific mechanism of action for “(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazoles are known to exhibit a variety of biological activities. For example, some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name

3-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISXAQOWHQMJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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